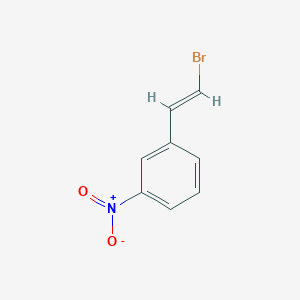1-(2-Bromovinyl)-3-nitrobenzene
CAS No.: 82594-66-9
Cat. No.: VC8297431
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82594-66-9 |
|---|---|
| Molecular Formula | C8H6BrNO2 |
| Molecular Weight | 228.04 g/mol |
| IUPAC Name | 1-[(E)-2-bromoethenyl]-3-nitrobenzene |
| Standard InChI | InChI=1S/C8H6BrNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+ |
| Standard InChI Key | YOTXPVFRAUVUQD-SNAWJCMRSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/Br |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=CBr |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=CBr |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s core structure consists of a benzene ring with two distinct substituents: a nitro group (-NO) at position 3 and a 2-bromovinyl group (-CH=CHBr) at position 1. The vinyl group’s stereochemistry is critical, as both (E)- and (Z)-isomers exist, though the (E)-configuration is more commonly reported in synthetic pathways . The nitro group’s strong electron-withdrawing effect polarizes the aromatic ring, influencing electrophilic substitution patterns and stabilizing negative charges during nucleophilic reactions.
Table 1: Key Physical and Chemical Properties
Synthetic Routes and Methodological Advances
Bromination of Nitrobenzene Derivatives
A patent by US6380440B1 outlines a bromination strategy using bromine in oleum (fuming sulfuric acid) to produce 3-bromonitrobenzene, a precursor to 1-(2-bromovinyl)-3-nitrobenzene . This method avoids alkali metal bromates, which are cost-prohibitive and hazardous. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as the electrophile under strongly acidic conditions. Yields of 98–99% purity are achievable through fractional distillation .
Vinylation and Stereochemical Control
Introducing the vinyl group requires palladium-catalyzed coupling reactions. For example, a Heck reaction between 3-bromonitrobenzene and ethylene in the presence of Pd(OAc) and a phosphine ligand could yield the target compound. Stereoselectivity is governed by the ligand’s steric bulk; bulky ligands favor the (E)-isomer by minimizing syn-β-hydride elimination. Alternative approaches include Stille coupling with vinyltin reagents or Suzuki-Miyaura coupling with vinylboronic acids, though these methods are less explored for this substrate.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Isomer Preference |
|---|---|---|---|
| Bromination in Oleum | Br, HSO, 70–80°C | 88–99 | N/A |
| Heck Coupling | Pd(OAc), PPh, Base | 65–75 | (E)-isomer |
| Phase-Transfer Catalysis | KOH, TBAB, Methanol | 85–92 | (Z)-isomer |
Reactivity and Functional Transformations
Electrophilic and Nucleophilic Pathways
The nitro group deactivates the aromatic ring toward electrophilic substitution but activates it toward nucleophilic aromatic substitution (NAS). For instance, methoxyde nitration—replacing the nitro group with a methoxy group—is feasible under phase-transfer conditions using potassium methoxide and tetrabutylammonium bromide (TBAB) . This reaction proceeds via a Meisenheimer complex intermediate, with yields exceeding 90% under aerobic conditions .
The bromovinyl moiety participates in elimination and cross-coupling reactions. Treatment with strong bases (e.g., NaOH) induces dehydrohalogenation, forming a terminal alkyne. Conversely, Suzuki coupling with arylboronic acids replaces the bromine atom with aryl groups, enabling diversification of the aromatic system.
Redox Behavior
The nitro group can be reduced to an amine using hydrogen gas over a palladium catalyst or sodium borohydride in acidic media. This transformation is critical for pharmaceutical applications, where aromatic amines serve as building blocks for analgesics and antibiotics . Notably, over-reduction to hydroxylamines or azoxy compounds is suppressed by maintaining strict temperature control (25–40°C) and using stoichiometric reductants .
Applications in Organic Synthesis and Drug Discovery
Intermediate in Heterocycle Synthesis
1-(2-Bromovinyl)-3-nitrobenzene is a precursor to indoles and quinolines via cyclization reactions. For example, heating with DMF-DMA (N,N-dimethylformamide dimethyl acetal) induces cyclocondensation, forming a nitro-substituted indole scaffold. Such heterocycles are prevalent in kinase inhibitors and antiviral agents .
Pharmacological Relevance
While direct pharmacological data for this compound are scarce, its structural analogs demonstrate antimicrobial and antitumor activity. The nitro group’s redox activity may contribute to prodrug activation, releasing cytotoxic agents under hypoxic conditions. Additionally, the vinyl bromide moiety’s reactivity enables conjugation to biomolecules for targeted drug delivery.
Structural Analogs and Comparative Chemistry
1-Bromo-2-Chloro-3-Nitrobenzene
This analog (CAS 3970-37-4) replaces the vinyl group with a chlorine atom, altering its electronic profile. The chlorine’s inductive effect slightly enhances the ring’s electrophilicity compared to the vinyl-substituted derivative, making it more reactive in NAS but less versatile in cross-coupling .
3-Bromoanisole
Produced via methoxydenitration of 3-bromonitrobenzene, 3-bromoanisole lacks the nitro group’s electron-withdrawing effects, rendering it more amenable to Friedel-Crafts alkylation. This contrast underscores the nitro group’s role in modulating reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume